molecular formula C20H21N3O5 B3001762 N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-85-5

N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B3001762
CAS RN: 886894-85-5
M. Wt: 383.404
InChI Key: BCSRLXLDGHXKHE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound that belongs to the class of pyrido[1,2-a]pyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities, including anticancer properties as demonstrated by a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives .

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidine derivatives typically involves multiple steps, starting from 2(1H) pyridone. This process includes hydrolysis, decarboxylation, selective O-alkylation, and rearrangement to yield pyridine-2-amine. Further reactions with various reagents, such as ethoxy methylene malonic diethyl ester (EMME), under specific conditions like microwave irradiation, lead to the formation of the pyrido[1,2-a]pyrimidine core structure . The final step often involves coupling with substituted aliphatic amines to produce the title compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, has been characterized by techniques like 1H NMR and X-ray crystallography. These compounds typically exhibit conjugated aromatic rings that are nearly coplanar, which may contribute to their biological activity .

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidine derivatives exhibit a range of reactivity towards various nucleophiles. For instance, 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been shown to undergo nucleophilic condensation reactions to form a variety of products, including enaminones, Schiff's bases, and chalcone-like derivatives . These reactions are crucial for the diversification of the pyrido[1,2-a]pyrimidine scaffold and the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure. For example, the presence of substituents such as methyl or chloro groups can affect the compound's solubility, melting point, and stability. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which can influence their reactivity and interaction with biological targets .

Future Directions

Pyrimidines have shown a wide range of pharmacological effects, making them a promising scaffold for the development of new drugs . Future research could focus on the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12-5-4-10-23-17(12)22-19(25)16(20(23)26)18(24)21-9-8-13-6-7-14(27-2)15(11-13)28-3/h4-7,10-11,25H,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSRLXLDGHXKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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